Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic compound. It features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Introduction of the sulfanyl group: The thieno[2,3-d]pyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetylation and coupling: The resulting compound undergoes acetylation followed by coupling with ethyl 4,5-dimethylthiophene-3-carboxylate to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions:
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It is utilized in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Industrial Applications: The compound’s derivatives may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanyl and amino groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: This compound also features a thieno[2,3-b]pyridine core and is used as a building block for various heterocyclic compounds.
2-thio-containing pyrimidines: These compounds have a similar thioxopyrimidine structure and exhibit diverse biological activities.
Ethyl 5-{[(E)-(dimethylamino)methylidene]amino}-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate: This compound contains a thieno[2,3-d]pyrimidine core and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications .
Properties
IUPAC Name |
ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S3/c1-6-26-18(25)14-9(3)11(5)29-17(14)21-12(24)7-27-19-22-15(20)13-8(2)10(4)28-16(13)23-19/h6-7H2,1-5H3,(H,21,24)(H2,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCJHBSJPWMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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